molecular formula C13H18N4 B7872686 2-(4-Ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile

2-(4-Ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile

Cat. No.: B7872686
M. Wt: 230.31 g/mol
InChI Key: IDNXZGVGWWKZAF-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a carbonitrile group and an ethylpiperazine moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 6-methylpyridine-3-carbonitrile with 4-ethylpiperazine under specific conditions, such as heating in a solvent like ethanol or methanol. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyridine ring to pyridine-N-oxide.

  • Reduction: Reduction of the carbonitrile group to a primary amine.

  • Substitution: Replacement of the ethyl group on the piperazine ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Utilizing nucleophiles like alkyl halides or amines under suitable reaction conditions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Primary amine derivatives.

  • Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

  • 2-(4-ethylpiperazin-1-yl)aniline

  • 1-ethylpiperazine

Uniqueness: 2-(4-ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile is unique due to its specific structural features, such as the presence of the pyridine ring and the carbonitrile group

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-3-16-6-8-17(9-7-16)13-12(10-14)5-4-11(2)15-13/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNXZGVGWWKZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC(=N2)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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